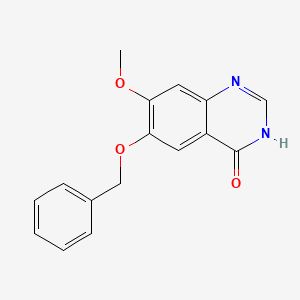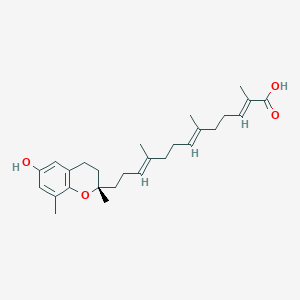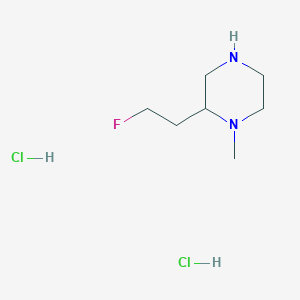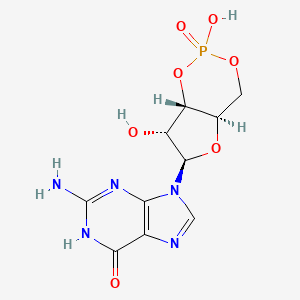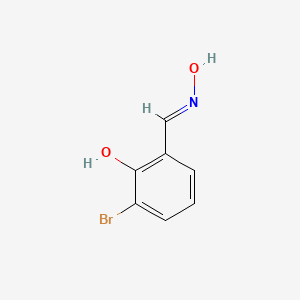
3-ブロモ-2-ヒドロキシベンズアルデヒドオキシム
概要
説明
“3-Bromo-2-hydroxybenzaldehyde oxime” is a chemical compound with the molecular formula C7H6BrNO2 . It has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-hydroxybenzaldehyde oxime” consists of a benzene ring substituted with a bromo group, a hydroxy group, and an oxime group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“3-Bromo-2-hydroxybenzaldehyde oxime” has a density of 1.7±0.1 g/cm3, a boiling point of 278.3±30.0 °C at 760 mmHg, and a flash point of 122.1±24.6 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .科学的研究の応用
有機合成
3-ブロモ-2-ヒドロキシベンズアルデヒドオキシム: は、有機合成において貴重な化合物です。 様々なヘテロ環化合物の合成の前駆体として使用できます 。化合物中のオキシム官能基は、環化反応を起こしてヘテロ環を形成することができ、これは多くの医薬品におけるコア構造です。さらに、金属触媒によるクロスカップリング反応に参加する能力により、複雑な有機分子の構築のための汎用性の高いビルディングブロックになります。
分析化学
分析化学では、3-ブロモ-2-ヒドロキシベンズアルデヒドオキシムなどのオキシムは、アルデヒドやケトンの検出を向上させる誘導体化剤として使用できます 。それらはカルボニル基と反応して、より安定で検出可能な生成物を形成し、様々なサンプル中のこれらの化合物の分析を容易にします。
医薬品化学
3-ブロモ-2-ヒドロキシベンズアルデヒドオキシムのオキシム基は、医薬品化学において重要です。 オキシムは、特定の酵素の阻害剤または再活性化剤として作用し、それらを潜在的な治療薬にすることができます 。例えば、神経系における必須酵素であるアセチルコリンエステラーゼを阻害する有機リン系殺虫剤に対する解毒剤の開発のために探索することができます。
材料科学
材料科学では、3-ブロモ-2-ヒドロキシベンズアルデヒドオキシムは、新規材料の設計に貢献することができます。 その分子構造により、リガンドとして作用し、金属と配位して金属有機構造体(MOF)または配位高分子を形成することができます 。これらの材料は、ガス貯蔵、触媒作用、センサーとして用途があります。
環境科学
3-ブロモ-2-ヒドロキシベンズアルデヒドオキシム: は、汚染物質を検出するための化学センサーの一部として、環境科学で役割を果たす可能性があります 。オキシム基は金属イオンと相互作用することができ、水源中の重金属を検出するセンサーの開発に役立ち、環境モニタリングと修復の取り組みを支援します。
工業用途
工業的な文脈では、3-ブロモ-2-ヒドロキシベンズアルデヒドオキシムは、染料、顔料、その他のファインケミカルの合成に使用できます 。その臭素原子は、それを特定の特性を持つさまざまな工業製品を作成するためにさらに官能化できる反応性中間体にします。
Safety and Hazards
作用機序
Target of Action
Oximes in general are known to interact with aldehydes and ketones .
Mode of Action
3-Bromo-2-hydroxybenzaldehyde oxime, like other oximes, interacts with its targets through a nucleophilic addition reaction . The oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal . On the other hand, reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes is known to involve the reaction of aldehydes or ketones with hydroxylamine . This reaction results in the formation of oximes, which can have significant effects on various biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 216032 Da , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The formation of oximes from aldehydes or ketones can result in significant changes in the chemical environment, potentially affecting various cellular processes .
生化学分析
Biochemical Properties
3-Bromo-2-hydroxybenzaldehyde oxime plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, 3-Bromo-2-hydroxybenzaldehyde oxime can form complexes with metal ions, which can further affect its biochemical properties and interactions .
Cellular Effects
The effects of 3-Bromo-2-hydroxybenzaldehyde oxime on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Bromo-2-hydroxybenzaldehyde oxime can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-Bromo-2-hydroxybenzaldehyde oxime exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. Additionally, 3-Bromo-2-hydroxybenzaldehyde oxime can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-hydroxybenzaldehyde oxime can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-2-hydroxybenzaldehyde oxime is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-hydroxybenzaldehyde oxime vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. For example, high doses of 3-Bromo-2-hydroxybenzaldehyde oxime have been associated with toxic effects, including oxidative stress and cell death. It is important to determine the optimal dosage to achieve the desired effects without causing adverse reactions .
Metabolic Pathways
3-Bromo-2-hydroxybenzaldehyde oxime is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are crucial for the detoxification and elimination of 3-Bromo-2-hydroxybenzaldehyde oxime from the body .
Transport and Distribution
The transport and distribution of 3-Bromo-2-hydroxybenzaldehyde oxime within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 3-Bromo-2-hydroxybenzaldehyde oxime within cells can influence its activity and function .
Subcellular Localization
3-Bromo-2-hydroxybenzaldehyde oxime exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles within the cell, such as the mitochondria or nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of 3-Bromo-2-hydroxybenzaldehyde oxime is critical for its activity and function .
特性
IUPAC Name |
2-bromo-6-(hydroxyiminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-4,10-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMOCQYUOSVORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



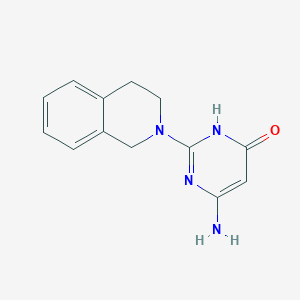
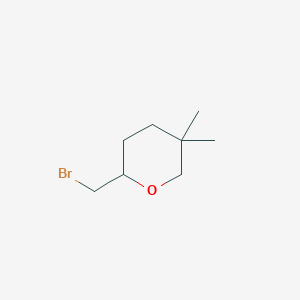
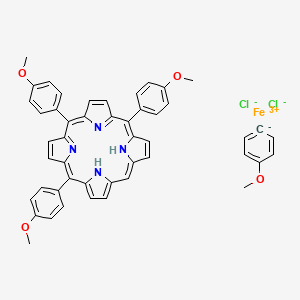
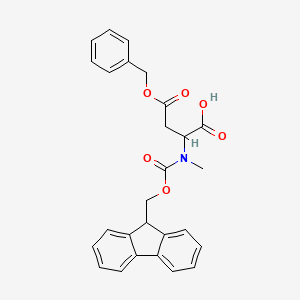
![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)

![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)
